

Head-to-Head Comparison: MKI-1 and AT13148 in Cancer Research

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Compound of Interest

Compound Name: MKI-1

Cat. No.: B15604844

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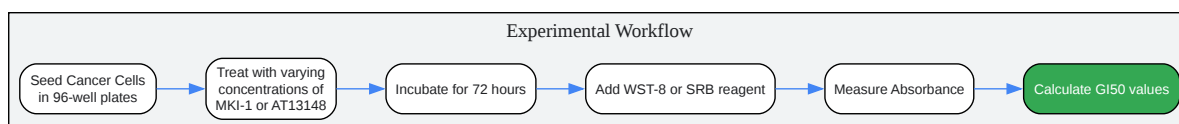
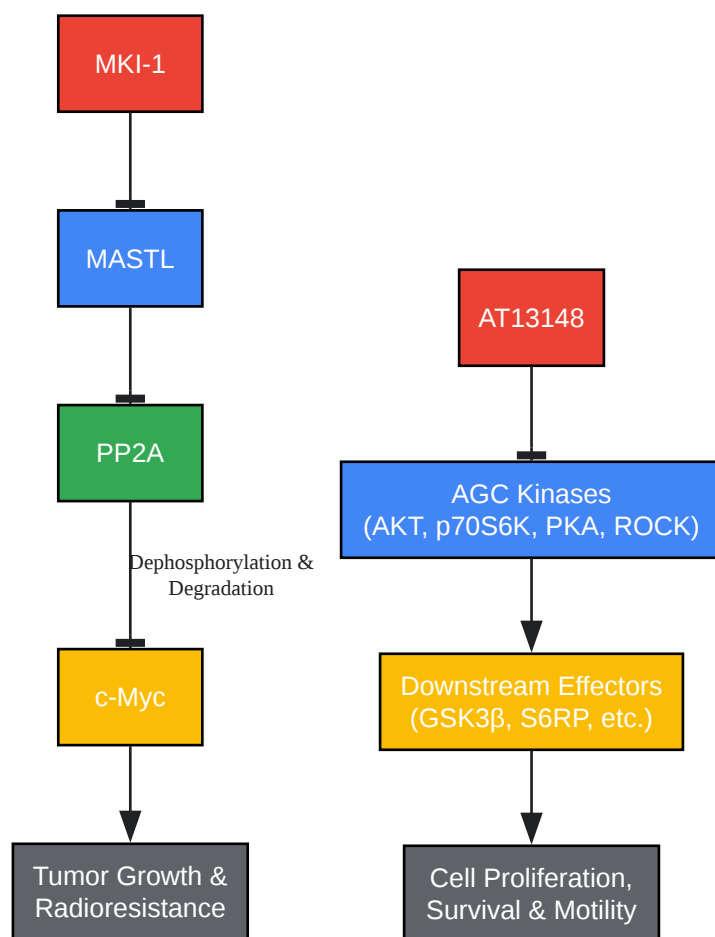
In the landscape of targeted cancer therapies, small molecule inhibitors that modulate key signaling pathways are of paramount interest to researchers and drug development professionals. This guide provides a detailed, data-driven comparison of two such inhibitors: **MKI-1**, a novel MASTL kinase inhibitor, and AT13148, a multi-AGC kinase inhibitor. We will objectively evaluate their mechanisms of action, preclinical efficacy, and target profiles, supported by experimental data to inform future research and development.

At a Glance: Key Differences

Feature	MKI-1	AT13148
Primary Target(s)	Microtubule-associated serine/threonine kinase-like (MASTL)	Multi-AGC kinases including AKT1/2/3, p70S6K, PKA, and ROCKI/II
Mechanism of Action	Activates PP2A, leading to decreased c-Myc protein levels.	ATP-competitive inhibition of multiple AGC kinases in the PI3K/AKT/mTOR and other pathways.
Reported IC50	9.9 μ M for MASTL kinase.[1][2]	AKT1: 38 nM, AKT2: 402 nM, AKT3: 50 nM, p70S6K: 8 nM, PKA: 3 nM, ROCKI: 6 nM, ROCKII: 4 nM.[3][4]
Therapeutic Strategy	Antitumor and radiosensitizer activities.[5][6][7]	Anti-proliferative and anti-metastatic activities.[8][9][10]
Development Stage	Preclinical	Phase I Clinical Trials[3]

Mechanism of Action and Signaling Pathways

MKI-1 exerts its effects through a distinct mechanism targeting the mitotic kinase MASTL. Inhibition of MASTL by **MKI-1** leads to the activation of protein phosphatase 2A (PP2A).[5][6][7] Activated PP2A then dephosphorylates and destabilizes the oncoprotein c-Myc, a critical regulator of cell proliferation and survival.[5][6] This ultimately results in antitumor and radiosensitizing effects in cancer cells.[5][6][7]



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